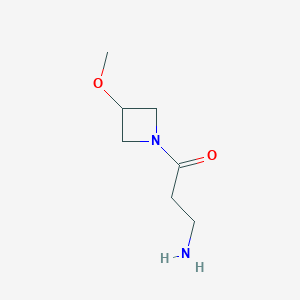![molecular formula C12H20F2N2 B1490938 4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole CAS No. 2098089-84-8](/img/structure/B1490938.png)
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Vue d'ensemble
Description
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring and fluorine atoms, contributing to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole involves several steps. One common method includes the reaction of 4-aminopiperidine with difluoromethane to form a derivative, which is then hydrolyzed to yield the final product . Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain receptors, making it a potent modulator of biological activity . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole can be compared to other fluorinated piperidine derivatives, such as 4,4-Difluoropiperidine . While both compounds share similar structural features, this compound is unique due to its additional cyclopentane ring, which imparts distinct chemical and biological properties.
Similar Compounds
- 4,4-Difluoropiperidine
- 4,4-Difluoropiperidine hydrochloride
- 2,2-Difluoro-1,3-dimethylimidazolidine
These compounds share some structural similarities but differ in their specific applications and properties.
Propriétés
IUPAC Name |
4,4-difluoro-2-piperidin-4-yl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2/c13-12(14)4-1-9-7-16(8-11(9)12)10-2-5-15-6-3-10/h9-11,15H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJWKIWZRZVBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3CCNCC3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















